molecular formula C18H21ClN2O B5749779 1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine

1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B5749779
M. Wt: 316.8 g/mol
InChI Key: WLNZURIVIXXICT-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenylmethyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine.

    Reduction: Formation of 1-(phenyl)-4-[(3-methoxyphenyl)methyl]piperazine.

    Substitution: Formation of 1-(2-aminophenyl)-4-[(3-methoxyphenyl)methyl]piperazine.

Scientific Research Applications

1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use as an antidepressant or anxiolytic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at serotonin or dopamine receptors, modulating the release and uptake of these neurotransmitters. This interaction can lead to changes in mood, perception, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)piperazine: Similar structure but lacks the chlorophenyl group.

    1-(2-chlorophenyl)piperazine: Similar structure but lacks the methoxyphenylmethyl group.

    1-(3-chlorobenzyl)piperazine: Similar structure but has a different substitution pattern on the phenyl ring.

Uniqueness

1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the presence of both the chlorophenyl and methoxyphenylmethyl groups, which can confer distinct pharmacological properties compared to other piperazine derivatives. This combination of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-16-6-4-5-15(13-16)14-20-9-11-21(12-10-20)18-8-3-2-7-17(18)19/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNZURIVIXXICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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